molecular formula C11H15N5O4 B12923404 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- CAS No. 118043-70-2

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-

Cat. No.: B12923404
CAS No.: 118043-70-2
M. Wt: 281.27 g/mol
InChI Key: MBEDXJIXQVXSPE-UHFFFAOYSA-N
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Description

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as kinase inhibitors . This specific compound has garnered interest due to its potential in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized in three steps with high yields .

Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and solvents to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, pyrrolo[2,3-d]pyrimidine derivatives are studied for their interactions with biological macromolecules. They are often used in assays to understand enzyme inhibition and protein binding .

Medicine: Medically, this compound shows promise as a kinase inhibitor, which is crucial in the treatment of cancers and other diseases involving abnormal kinase activity . It has been shown to induce apoptosis in cancer cells by targeting specific kinases .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it a versatile tool in drug discovery and development .

Properties

118043-70-2

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C11H15N5O4/c12-9-8-7(10(13)19)1-16(11(8)15-4-14-9)5-20-6(2-17)3-18/h1,4,6,17-18H,2-3,5H2,(H2,13,19)(H2,12,14,15)

InChI Key

MBEDXJIXQVXSPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C(=O)N

Origin of Product

United States

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